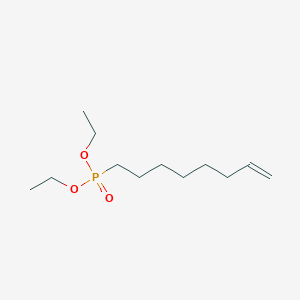
Phosphonic acid, 7-octenyl-, diethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphonic acid, 7-octenyl-, diethyl ester is an organophosphorus compound characterized by the presence of a phosphonic acid functional group bonded to a 7-octenyl chain and two ethyl ester groups. This compound is part of the broader class of phosphonates, which are known for their stability and versatility in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Phosphonic acid, 7-octenyl-, diethyl ester can be synthesized through the Michaelis-Arbuzov reaction, which involves the reaction of a trialkyl phosphite with an alkyl halide. For this specific compound, the reaction would involve the use of diethyl phosphite and 7-octenyl bromide under controlled conditions to yield the desired ester .
Industrial Production Methods
Industrial production of phosphonic acid esters typically involves large-scale Michaelis-Arbuzov reactions. The process requires precise control of temperature and reaction time to ensure high yield and purity. The use of catalysts and solvents can further optimize the reaction conditions .
Chemical Reactions Analysis
Types of Reactions
Phosphonic acid, 7-octenyl-, diethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Phosphonic acid derivatives.
Reduction: Alcohols.
Substitution: Various substituted phosphonic acid esters.
Scientific Research Applications
Phosphonic acid, 7-octenyl-, diethyl ester has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioisostere for phosphate in biochemical studies.
Medicine: Explored for its potential in drug design, particularly in the development of antiviral and anticancer agents.
Industry: Utilized in the production of flame retardants, plasticizers, and as an additive in lubricants.
Mechanism of Action
The mechanism of action of phosphonic acid, 7-octenyl-, diethyl ester involves its interaction with molecular targets through its phosphonic acid functional group. This group can form strong bonds with metal ions and enzymes, influencing various biochemical pathways. The compound’s ability to mimic phosphate groups allows it to interfere with phosphate-dependent processes, making it useful in medicinal chemistry .
Comparison with Similar Compounds
Similar Compounds
Phosphonic acid, phenyl-, diethyl ester: Similar structure but with a phenyl group instead of a 7-octenyl chain.
Phosphonic acid, ethyl-, diethyl ester: Contains an ethyl group instead of a 7-octenyl chain.
Uniqueness
Phosphonic acid, 7-octenyl-, diethyl ester is unique due to its 7-octenyl chain, which imparts distinct chemical properties and reactivity compared to other phosphonic acid esters. This structural feature allows for specific applications in organic synthesis and medicinal chemistry that are not possible with simpler phosphonic acid esters .
Properties
CAS No. |
129065-10-7 |
|---|---|
Molecular Formula |
C12H25O3P |
Molecular Weight |
248.30 g/mol |
IUPAC Name |
8-diethoxyphosphoryloct-1-ene |
InChI |
InChI=1S/C12H25O3P/c1-4-7-8-9-10-11-12-16(13,14-5-2)15-6-3/h4H,1,5-12H2,2-3H3 |
InChI Key |
XAPZLYDPFNLYJQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(CCCCCCC=C)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















